molecular formula C14H13IO2 B1444782 (2-(Benzyloxy)-5-iodophenyl)methanol CAS No. 636594-69-9

(2-(Benzyloxy)-5-iodophenyl)methanol

Cat. No.: B1444782
CAS No.: 636594-69-9
M. Wt: 340.16 g/mol
InChI Key: RPZHTNAQECYZQG-UHFFFAOYSA-N
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Description

(2-(Benzyloxy)-5-iodophenyl)methanol is an organic compound that features a benzyl ether group and an iodine atom attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Benzyloxy)-5-iodophenyl)methanol typically involves the following steps:

    Benzylation: The starting material, 2-hydroxy-5-iodobenzaldehyde, undergoes benzylation using benzyl bromide in the presence of a base such as potassium carbonate. This reaction forms 2-(benzyloxy)-5-iodobenzaldehyde.

    Reduction: The aldehyde group in 2-(benzyloxy)-5-iodobenzaldehyde is then reduced to a primary alcohol using a reducing agent like sodium borohydride, resulting in the formation of this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2-(Benzyloxy)-5-iodophenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The primary alcohol group can be oxidized to an aldehyde or carboxylic acid using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents such as palladium on carbon with hydrogen gas.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this include sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

    Reduction: Palladium on carbon with hydrogen gas.

    Substitution: Sodium azide in dimethylformamide or potassium cyanide in ethanol.

Major Products Formed

    Oxidation: (2-(Benzyloxy)-5-iodobenzaldehyde) or (2-(Benzyloxy)-5-iodobenzoic acid).

    Reduction: (2-(Benzyloxy)-5-iodophenyl)methane.

    Substitution: (2-(Benzyloxy)-5-azidophenyl)methanol or (2-(Benzyloxy)-5-cyanophenyl)methanol.

Scientific Research Applications

(2-(Benzyloxy)-5-iodophenyl)methanol has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound’s structure allows for modifications that can lead to the development of new drugs with potential therapeutic effects.

    Biological Studies: It can be used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological molecules.

    Material Science: The compound can be used in the synthesis of novel materials with specific properties, such as liquid crystals or polymers.

Mechanism of Action

The mechanism of action of (2-(Benzyloxy)-5-iodophenyl)methanol depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity or altering their function. The benzyl ether group and iodine atom can interact with various molecular targets, influencing biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • (2-(Benzyloxy)-4-iodophenyl)methanol
  • (2-(Benzyloxy)-3-iodophenyl)methanol
  • (2-(Benzyloxy)-5-bromophenyl)methanol

Uniqueness

(2-(Benzyloxy)-5-iodophenyl)methanol is unique due to the specific positioning of the iodine atom and benzyl ether group on the phenyl ring. This positioning can significantly influence the compound’s reactivity and interaction with other molecules, making it distinct from its analogs.

Properties

IUPAC Name

(5-iodo-2-phenylmethoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13IO2/c15-13-6-7-14(12(8-13)9-16)17-10-11-4-2-1-3-5-11/h1-8,16H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPZHTNAQECYZQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)I)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90733113
Record name [2-(Benzyloxy)-5-iodophenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90733113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

636594-69-9
Record name [2-(Benzyloxy)-5-iodophenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90733113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

100 ml of a 1M diisobutylaluminum hydride solution in dichloromethane are added to a solution, cooled to 0° C., of 33.98 g (100.5 mmol) of 2-benzyloxy-5-iodobenzaldehyde (Example 2A) in 200 ml of dichloromethane. After stirring at 0° C. for 2 h, a saturated potassium sodium tartrate solution is added while cooling (highly exothermic reaction), and the reaction mixture is stirred for a further 2 h. After the separation of the phases, the organic phase is washed twice with water and once with a saturated aqueous sodium chloride solution and dried over sodium sulfate. The solvent is evaporated in vacuo. 31.8 g (93% of theory) of product are obtained.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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